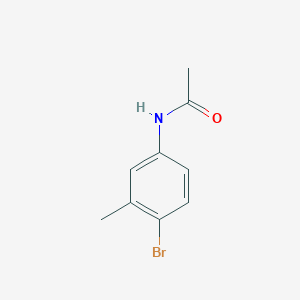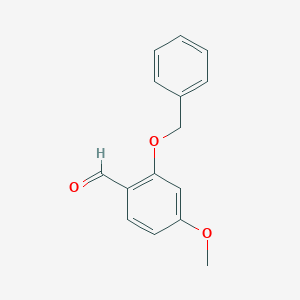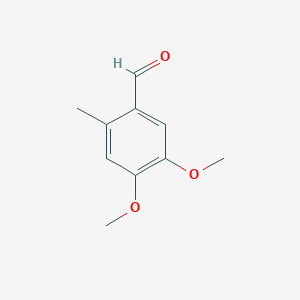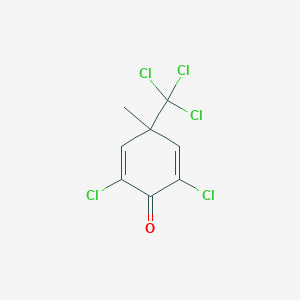
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one (DMDD) is a chemical compound that has gained significant attention in scientific research due to its potential as a novel herbicide. DMDD belongs to the family of cyclohexanediones and has a unique structure that allows for selective herbicidal activity.
作用机制
The mechanism of action of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one involves the inhibition of photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the initial steps of photosynthesis. 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one binds to the D1 protein of photosystem II, preventing the transfer of electrons and ultimately leading to the inhibition of photosynthesis. This results in the death of the plant.
Biochemical and Physiological Effects
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has been shown to have a low toxicity profile in mammals, making it a potential alternative to traditional herbicides that can have harmful effects on the environment and human health. However, it is important to note that 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one can still have negative effects on non-target organisms and the environment if not used properly.
实验室实验的优点和局限性
One advantage of using 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one in lab experiments is its selectivity towards broadleaf weeds and grasses. This makes it a valuable tool for studying the effects of herbicides on specific plant species. However, 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one can be difficult to synthesize and has a short shelf life, which can limit its use in lab experiments.
未来方向
There are several potential future directions for research on 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one's potential as a photosystem II inhibitor in other organisms, such as algae and bacteria. Additionally, more studies are needed to fully understand the environmental impact of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one and its potential for use in sustainable agriculture practices.
Conclusion
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a unique chemical compound that has shown potential as a selective herbicide. Its mechanism of action involves the inhibition of photosynthesis in plants, making it a valuable tool for weed control in crops. While there are limitations to its use in lab experiments, 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has several potential future directions for research that could lead to its development as a sustainable herbicide.
合成方法
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one can be synthesized through a multistep process starting with the reaction of 2,6-dichloro-4-methylphenol with trichloromethyl chloroformate. This intermediate product is then reacted with cyclohexanone to form 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. The synthesis method of 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is complex and requires careful control of reaction conditions to obtain high yields of the desired product.
科学研究应用
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has shown promising results in scientific research as a potential herbicide. It has been found to have selective herbicidal activity against broadleaf weeds and grasses, making it a valuable tool for weed control in crops. 2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has also been studied for its potential as a photosystem II inhibitor, which is a common target for herbicides.
属性
CAS 编号 |
6956-79-2 |
|---|---|
产品名称 |
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one |
分子式 |
C8H5Cl5O |
分子量 |
294.4 g/mol |
IUPAC 名称 |
2,6-dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H5Cl5O/c1-7(8(11,12)13)2-4(9)6(14)5(10)3-7/h2-3H,1H3 |
InChI 键 |
UKZRDSWXCVWWLD-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(=O)C(=C1)Cl)Cl)C(Cl)(Cl)Cl |
规范 SMILES |
CC1(C=C(C(=O)C(=C1)Cl)Cl)C(Cl)(Cl)Cl |
其他 CAS 编号 |
6956-79-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



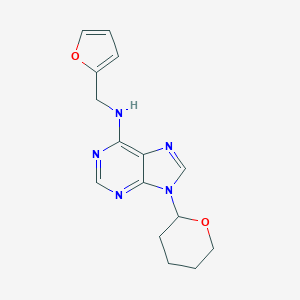


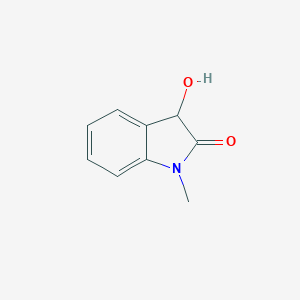
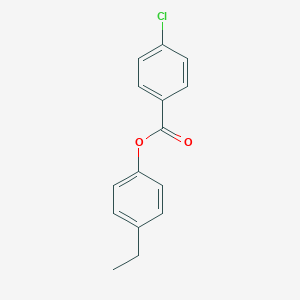
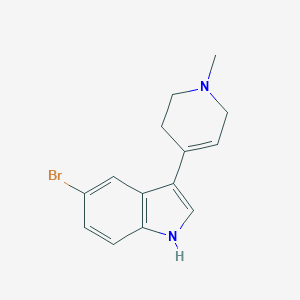


![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)


